molecular formula C9H8N2O4 B2868129 3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid CAS No. 872319-72-7

3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2868129
CAS No.: 872319-72-7
M. Wt: 208.173
InChI Key: SIWTYGNZDXWHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Furo[2,3-d]Pyrimidine Scaffolds in Medicinal Chemistry

Furo[2,3-d]pyrimidines belong to a class of bicyclic heterocycles combining a furan ring fused to a pyrimidine nucleus. This scaffold’s planar, electron-rich structure enables diverse interactions with biological targets, particularly kinases and receptors implicated in cancer and inflammatory diseases. The 3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid variant introduces methyl groups at positions 3 and 6, alongside a carboxylic acid moiety at position 5, which collectively modulate solubility, metabolic stability, and target affinity.

Historical Evolution of Bicyclic Furopyrimidine Derivatives

The exploration of fused pyrimidine derivatives began with quinazolines and thienopyrimidines, which demonstrated potent kinase inhibitory activity. For instance, gefitinib and erlotinib, quinazoline-based EGFR inhibitors, highlighted the therapeutic potential of rigid, planar scaffolds. However, the limited bioavailability and off-target effects of early analogs spurred interest in structurally distinct bicyclic systems.

Furo[2,3-d]pyrimidines gained prominence in the 2010s, with DBPR112—a furopyrimidine derivative—advancing to phase I clinical trials as a fourth-generation EGFR inhibitor. Subsequent studies optimized substituent patterns to enhance potency. For example, halogen-bearing furo[2,3-d]pyrimidine chalcones (e.g., compounds 5d and 5e ) exhibited nanomolar GI~50~ values against breast cancer cell lines, outperforming doxorubicin in resistant models. Similarly, coumarin–furopyrimidone hybrids, such as 10a , demonstrated dual EGFR/HER2 inhibition (IC~50~ = 1.53 μM) and selective cytotoxicity against HepG2 liver cancer cells.

Structural Innovations in Furopyrimidine Design

Early derivatives focused on simple substitutions (e.g., halogens, methyl groups), but recent work emphasizes hybrid architectures. The integration of coumarin moieties via hydrazide linkers, as seen in 10a , improved synergistic anticancer effects by combining furopyrimidine’s rigidity with coumarin’s DNA-intercalating properties. Table 1 summarizes key milestones in furopyrimidine development.

Table 1: Evolution of Furo[2,3-d]Pyrimidine Derivatives

Compound Class Key Modifications Biological Activity Reference
Halogenated Chalcones Chlorine/fluorine at C-2 GI~50~ = 1.23–2.41 μM (MCF-7)
Coumarin Hybrids Hydrazide-linked coumarin IC~50~ = 7.72 μM (HepG2)
VEGFR-2 Inhibitors Substituents at C-2/N-3 IC~50~ = 42.5 nM (vs. sorafenib)

Role of Conformational Restriction in Bioactive Molecule Design

Conformational restriction reduces entropic penalties during target binding, enhancing affinity and selectivity. The furo[2,3-d]pyrimidine scaffold enforces planarity, preorganizing the molecule for optimal interactions with ATP-binding pockets or allosteric sites.

Case Study: this compound
  • Methyl Groups (C-3/C-6) : These substituents increase lipophilicity, promoting membrane permeability while shielding the core from oxidative metabolism.
  • Carboxylic Acid (C-5) : Introduces hydrogen-bonding capability, potentially anchoring the molecule to polar residues in target proteins.
  • 4-Oxo Group : Stabilizes the enol tautomer, enhancing π-stacking interactions with aromatic amino acids.

In hybrid derivatives like 10a , conformational restriction amplifies synergistic effects. The fused furopyrimidine–coumarin system restricts rotation around the hydrazide linker, aligning pharmacophores for dual kinase/DNA targeting. Similarly, VEGFR-2 inhibitors such as 7b leverage the scaffold’s rigidity to occupy hydrophobic pockets, achieving IC~50~ values comparable to sorafenib.

Properties

IUPAC Name

3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-4-5(9(13)14)6-7(15-4)10-3-11(2)8(6)12/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWTYGNZDXWHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CN(C2=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable dihydrofuran derivative with a pyrimidine derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of high-purity reagents and precise temperature control to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Industry: In the industrial sector, it is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with structurally related pyrimidine and fused heterocyclic derivatives, focusing on molecular properties, reactivity, and pharmacological activities.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility/Stability Notes Reference
3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid C₉H₈N₂O₄ 208.18 3-Me, 6-Me, 5-COOH Not reported Likely polar due to COOH group
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate C₁₀H₁₀N₂O₄ 222.20 6-Me, 5-COOEt Not reported Enhanced lipophilicity vs. COOH
3,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyrazolo[3,4-d]pyrimidine-5-carboxamide C₁₄H₁₃N₅O₂ 283.29 3-Me, 6-Me, 1-Ph, 5-CONH₂ >300 High thermal stability
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate C₉H₉N₃O₃S 239.25 3-NH₂, 5-Me, 6-COOMe, thieno ring Not reported Sulfur enhances π-electron delocalization
5-Chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid C₅H₃ClN₂O₄ 190.54 5-Cl, 2,6-dione, 4-COOH Not reported Higher acidity due to Cl and dione

Key Observations :

  • The carboxylic acid group in the target compound increases polarity compared to ester derivatives (e.g., ethyl ester in ), which may affect bioavailability and solubility.
  • Pyrazolo[3,4-d]pyrimidine analogs (e.g., ) show superior thermal stability (mp >300°C), likely due to hydrogen bonding from the carboxamide group.
Pharmacological and Functional Comparisons
Compound Class/Name Biological Activity Potency/IC₅₀ Mechanism Notes Reference
Furo[2,3-d]pyrimidine-5-carboxylic acid Not explicitly reported N/A Potential scaffold for kinase inhibitors
Thieno[2,3-d]pyrimidine-6-carboxamides Analgesic activity (e.g., compound 34 in ) ED₅₀ = 12 mg/kg Interaction with opioid receptors
Pyrido[2,3-d]pyrimidine-5-carboxylic acids Analgesic and sedative effects Significant at 25 mg/kg Modulation of CNS pathways
Thieno[2,3-d]pyrimidine-2,4-diones Antimicrobial activity MIC = 8–16 µg/mL Inhibition of bacterial topoisomerase

Key Observations :

  • Thieno[2,3-d]pyrimidine derivatives (e.g., ) demonstrate marked analgesic activity, likely due to their ability to cross the blood-brain barrier.
  • The absence of a carboxamide or ester group in the target compound may limit its direct bioactivity, but it serves as a versatile intermediate for functionalization.

Biological Activity

3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid (commonly referred to as DHPM) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of DHPM, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C9_9H8_8N2_2O4_4 with a molecular weight of 196.17 g/mol. The structure features a pyrimidine core fused with a furo derivative, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the pyrimidine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of DHPM possess inhibitory effects against a range of bacterial strains. A notable study demonstrated that DHPM derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of DHPM has been evaluated through various assays. It has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes positions it as a promising candidate for further development in oxidative stress-related conditions .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Studies have indicated that DHPM can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that DHPM may have therapeutic potential in treating inflammatory diseases .

The mechanisms underlying the biological activities of DHPM are multifaceted:

  • Enzyme Inhibition : DHPM has been shown to inhibit specific enzymes involved in microbial metabolism, which contributes to its antimicrobial effects.
  • Modulation of Signaling Pathways : The compound appears to interfere with signaling pathways associated with inflammation and oxidative stress.
  • Interaction with Receptors : Preliminary studies suggest that DHPM may interact with neurotransmitter receptors, potentially influencing neurological functions.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated broad-spectrum activity against various bacterial strains.
Antioxidant ActivityEffective in scavenging free radicals and reducing oxidative stress markers.
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines in vitro and in vivo models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.